molecular formula C10H21NO4 B1677133 Miglustat CAS No. 72599-27-0

Miglustat

Cat. No. B1677133
CAS RN: 72599-27-0
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-UTINFBMNSA-N
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Description

Miglustat is an orally administered ceramide glucosyltransferase inhibitor . It is used to treat mild to moderate type 1 Gaucher disease in people who cannot be treated with an enzyme replacement therapy .


Synthesis Analysis

Miglustat is a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis . It inhibits glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of glycosphingolipids .


Molecular Structure Analysis

Miglustat is a hydroxypiperidine that is deoxynojirimycin in which the amino hydrogen is replaced by a butyl group . It is a member of piperidines and a tertiary amino compound . The molecular formula of Miglustat is C10H21NO4 .


Physical And Chemical Properties Analysis

Miglustat has a molecular weight of 219.28 g/mol . The IUPAC name for Miglustat is (2 R ,3 R ,4 R ,5 S )-1-butyl-2- (hydroxymethyl)piperidine-3,4,5-triol .

Scientific Research Applications

1. Treatment of Neurological Disorders

Miglustat has shown effectiveness in stabilizing disease progression in patients with Niemann-Pick disease type C (NP-C), a rare genetic disorder causing progressive neurological deterioration. A retrospective observational cohort study reported the stabilization of neurological disease progression across various age groups, indicating miglustat's clinically relevant benefits in patients with NP-C (Pineda et al., 2009).

2. Impact on Intracellular Mechanisms

Miglustat interferes with intracellular mechanisms, including N-glycosylation of proteins in the ER, impacting the trafficking and functional efficiencies of intestinal disaccharidases. This influence on glycosylation, maturation, and trafficking offers insights into miglustat’s broader cellular effects beyond its immediate pharmacological actions (Amiri & Naim, 2014).

3. Long-term Survival Outcomes

In a large retrospective observational study, miglustat treatment was associated with a significant reduction in the risk of mortality in patients with Niemann‐Pick disease type C. The findings suggest miglustat's potential to improve survival outcomes in this patient group, highlighting its therapeutic value (Patterson et al., 2020).

4. Substrate Reduction Therapy

Miglustat acts as a substrate reduction therapy for glycosphingolipid storage disorders. Its inhibitory effect on glycosphingolipid synthesis presents a strategy for treating various lysosomal storage disorders, demonstrating its versatility in addressing arange of genetic conditions related to enzyme deficiencies and metabolic disruptions (Lachmann, 2005).

5. Cognitive Function Impact

Research on miglustat's effects on cognitive function in patients with type I Gaucher disease showed that any potential cognitive dysfunction is subtle and of uncertain clinical relevance. This highlights miglustat's safety in terms of cognitive impact, especially considering its use in chronic therapies (Elstein et al., 2005).

6. Pharmacokinetics and Tissue Distribution

Studies on miglustat in rats revealed significant insights into its pharmacokinetics and tissue distribution, crucial for understanding its therapeutic potential and effects in various organs, including the central nervous system, bone, and lung. This information is vital for optimizing dosage and evaluating long-term effects (Treiber et al., 2007).

7. Potential for Cystic Fibrosis Treatment

Research has indicated miglustat's potential in treating cystic fibrosis. Studies showed that miglustat could normalize sodium and chloride transport in cystic fibrosis transgenic mice, suggesting its efficacy in correcting defective protein trafficking associated with the disease (Lubamba et al., 2009).

Safety And Hazards

Miglustat may be very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It may also cause danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Future Directions

Since its approval in 2009, there has been a vast growth in clinical experience with Miglustat . It is indicated for the treatment of progressive neurological manifestations in both adults and children . The effectiveness of Miglustat has been assessed using a range of measures .

properties

IUPAC Name

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-UTINFBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045618
Record name Miglustat
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Miglustat
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Solubility

Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L
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Record name Miglustat
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Mechanism of Action

Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, the initial enzyme in a series of reactions which results in the synthesis of most glycosphingolipids. The goal of treatment with miglustat is to reduce the rate of glycosphingolipid biosynthesis so that the amount of glycosphingolipid substrate is reduced to a level which allows the residual activity of the deficient glucocerebrosidase enzyme to be more effective (substrate reduction therapy), reducing the accumulation of glucocerebroside in macrophages. In vitro and in vivo studies have shown that miglustat can reduce the synthesis of glucosylceramide-based glycosphingolipids. In clinical trials, miglustat improved liver and spleen volume, as well as hemoglobin concentration and platelet count. Inhibition of glycosphingolipid synthesis has also shown to reduce intracellular lipid storage, improve fluid-phase endosomal uptake and normalize lipid transport in peripheral blood B lymphocytes of NP-C patients, which results in a decrease in the potentially neurotoxic accumulation of gnagliosides GM2 and GM3, lactosylceramide and glucosylceramide, possibly preventing further neuronal damage. Other studies have also suggested that miglustat may indirectly modulate intracellular calcium homeostasis through its effects on glucosylceramide levels, and evidence has shown that an initiating factor in the pathogenesis of NP-C may be impaired calcium homeostasis related to sphingosine storage. Therefore, the effect that miglustat exerts on intracellular calcium levels may influence an important underlying pathogenic mechanism of NP-C.
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Product Name

Miglustat

CAS RN

72599-27-0
Record name Miglustat
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Record name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
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Melting Point

169-172 °C, 169 - 172 °C
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
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Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,650
Citations
PL McCormack, KL Goa - Drugs, 2003 - Springer
… with miglustat therapy. Fine tremor has been reported in approximately 30% of miglustat-… This review focuses on the use of miglustat in adult patients with type 1 Gaucher’s disease. …
Number of citations: 61 link.springer.com
M Pineda, M Walterfang… - Orphanet journal of rare …, 2018 - ojrd.biomedcentral.com
… Miglustat is indicated for the treatment of progressive neurological manifestations in both adults … miglustat. The effectiveness of miglustat has been assessed using a range of measures. …
Number of citations: 169 ojrd.biomedcentral.com
KA Lyseng-Williamson - Drugs, 2014 - Springer
… study, treatment with oral miglustat stabilized key neurological … The therapeutic effects of miglustat in stabilizing or slowing … The primary tolerability issues associated with miglustat are …
Number of citations: 142 link.springer.com
R Schiffmann, EJ FitzGibbon, C Harris… - Annals of Neurology …, 2008 - Wiley Online Library
… Thirty patients were enrolled, of whom 21 were randomized to miglustat and 9 to “no miglustat … levels were observed with miglustat compared with patients receiving ERT alone. …
Number of citations: 264 onlinelibrary.wiley.com
LA Sorbera, J Castaner, M Bayes - Drugs of the Future, 2003 - access.portico.org
… in GM1 from the cell surface, further demonstrating that miglustat inhibited biosynthesis of all glucosylceramide-based GSLs (26). Miglustat was shown to be effective in inhibiting GSL …
Number of citations: 15 access.portico.org
MC Patterson, D Vecchio, H Prady, L Abel… - The Lancet …, 2007 - thelancet.com
… We aimed to establish the effect of miglustat on several … miglustat in a dose adjusted according to body surface area. We assessed all patients 1 week after commencing miglustat …
Number of citations: 715 www.thelancet.com
N Belmatoug, A Burlina, P Giraldo… - Journal of inherited …, 2011 - Springer
… spontaneously during continued miglustat therapy, … of miglustat and reduce the magnitude of any changes in body weight, particularly if initiated at or before the start of therapy. Miglustat …
Number of citations: 88 link.springer.com
JE Wraith, D Vecchio, E Jacklin, L Abel… - Molecular genetics and …, 2010 - Elsevier
… 12 months of therapy with miglustat (17 of whom received miglustat in the initial randomized … patients (all from the miglustat-randomized group) completed 24 months on miglustat. Mean …
Number of citations: 246 www.sciencedirect.com
M Pineda, JE Wraith, E Mengel, F Sedel… - Molecular genetics and …, 2009 - Elsevier
… Miglustat has been shown to stabilize … of miglustat on neurological disease progression in patients treated in the clinical practice setting. Data from all NP-C patients prescribed miglustat …
Number of citations: 211 www.sciencedirect.com
RH Lachmann - Current Opinion in Investigational Drugs (London …, 2003 - europepmc.org
… miglustat (OGT-918; Vevesca; Zavesca) for the treatment of type 1 Gaucher disease. Miglustat … In November 2002, miglustat received EU approval for the treatment of Gaucher disease …
Number of citations: 74 europepmc.org

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